2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide

Catalog No.
S730446
CAS No.
168567-90-6
M.F
C15H18N4O9
M. Wt
398.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-gal...

CAS Number

168567-90-6

Product Name

2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azido-6-cyanooxan-2-yl]methyl acetate

Molecular Formula

C15H18N4O9

Molecular Weight

398.32 g/mol

InChI

InChI=1S/C15H18N4O9/c1-7(20)24-5-11-12(25-8(2)21)13(26-9(3)22)14(27-10(4)23)15(6-16,28-11)18-19-17/h11-14H,5H2,1-4H3/t11-,12+,13+,14-,15-/m1/s1

InChI Key

AEIYXWZYBCMANA-GZBLMMOJSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)(C#N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)(C#N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@](O1)(C#N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Organic Synthesis:

,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide (also known as GalNAz) is a valuable intermediate in organic synthesis, particularly in the field of carbohydrate chemistry. Its azide group allows for efficient coupling reactions with various functional groups, enabling the formation of complex carbohydrate structures. Studies have utilized GalNAz for the synthesis of:

  • Glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching proteins to the cell surface [PubChem, "2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-α-D-galactopyranosyl cyanide", ]
  • Sialyl Lewis X analogs, which are involved in cell-cell interactions and have potential applications in cancer therapy [PubMed, "Facile Synthesis of Sialyl Lewis X Analogs via Click Chemistry", ]
  • Glycosylated nanoparticles for drug delivery applications [PubMed, "Synthesis of Glycosylated Polymeric Nanoparticles for Targeted Drug Delivery", ]

Glycobiology Studies:

Due to its resemblance to the natural sugar N-acetylgalactosamine (GalNAc), GalNAz can be used as a probe to study the interactions of carbohydrates with proteins and other biomolecules. Researchers have employed GalNAz to investigate:

  • The binding specificities of lectins, which are proteins that bind to carbohydrates [PubMed, "GalNAc-terminated glycoconjugates: their interactions with the galectin family", ]
  • The cellular uptake and trafficking of glycoconjugates, which are molecules containing carbohydrates linked to other biomolecules [PubMed, "Cellular Uptake of GalNAc-Conjugated Liposomes: Role of Galectin-3", ]

2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide is a synthetic carbohydrate derivative characterized by its azido and acetyl functional groups. The compound has the molecular formula C₁₅H₁₉N₄O₈ and a molecular weight of 367.33 g/mol. It features a galactopyranosyl structure, which is a cyclic form of galactose, modified with four acetyl groups and an azido group at the anomeric position. This compound is notable for its use in various

  • Click chemistry: The azide group can be used for conjugation with other molecules containing complementary functional groups via click chemistry, a powerful tool for biomolecule labeling and drug development.
  • Azide groups can be explosive under certain conditions. Standard safety protocols for handling azides should be followed when working with this compound.
  • It is advisable to handle the compound with gloves and in a well-ventilated fume hood.
  • Dispose of the compound according to local regulations for hazardous waste.

  • Staudinger Reaction: This reaction involves the conversion of azides to amines using phosphines. For example, the Staudinger reaction of 2,3,4,6-tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide with triphenylphosphine yields a crystalline product, indicating successful transformation of the azide group into an amine .
  • Click Chemistry: The azido group allows for participation in 1,3-dipolar cycloaddition reactions with alkynes, leading to the formation of 1,2,3-triazoles. This reaction is often facilitated by copper catalysts and is valuable in bioconjugation and material science .

The biological activity of 2,3,4,6-tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide has been explored in various contexts:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound may exhibit inhibitory effects against certain bacterial strains due to their structural similarities to natural sugars utilized by pathogens .
  • Glycosylation Reagent: The compound serves as a glycosylation agent in synthesizing complex carbohydrates and glycoconjugates, which are essential for studying glycoproteins and glycolipids.

Several synthesis methods have been reported for producing 2,3,4,6-tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide:

  • Acetylation: Starting from D-galactose or its derivatives, acetylation is performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetyl groups.
  • Azidation: The introduction of the azido group can be achieved through nucleophilic substitution using sodium azide on an appropriate precursor that contains a leaving group at the anomeric position.
  • Purification: The final product is typically purified through crystallization or chromatography to achieve high purity levels suitable for further applications .

2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide finds applications in various fields:

  • Glycobiology: It is used in studies involving glycoproteins and glycosaminoglycans due to its ability to mimic natural sugars.
  • Drug Development: The compound's ability to participate in click chemistry makes it useful for developing drug conjugates and targeted therapies.
  • Material Science: It can be employed in synthesizing functionalized polymers and materials that require specific carbohydrate recognition properties .

Interaction studies involving 2,3,4,6-tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide have focused on its binding affinities with various biomolecules:

  • Receptor Binding: Research indicates that derivatives may interact with lectins or other carbohydrate-binding proteins, which can be crucial for understanding cellular recognition processes.
  • Inhibition Studies: Investigations into how this compound affects enzyme activity related to carbohydrate metabolism have shown potential inhibitory effects on certain glycosidases .

Several compounds share structural characteristics with 2,3,4,6-tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
2-Azido-D-galactoseContains an azido group at C1Directly involved in metabolic pathways
Acetylated GalactoseAcetylated but lacks azido groupMore stable but less reactive
2-Azido-N-acetyl-D-glucosamineAzido group on glucosamineUsed primarily in chitin synthesis studies

The unique aspect of 2,3,4,6-tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide lies in its combination of multiple acetyl groups and an azido moiety that enhances its reactivity and utility in synthetic applications compared to other similar compounds.

This compound exemplifies the intersection of organic chemistry and biology through its diverse applications and potential for further research.

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azido-6-cyanooxan-2-yl]methyl acetate

Dates

Modify: 2023-08-15

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